3-Aminoquinoline-4-thiol
Description
3-Aminoquinoline-4-thiol is a heterocyclic compound featuring a quinoline backbone with an amino group at position 3 and a thiol (-SH) group at position 3. This compound serves as a critical intermediate in synthesizing pharmacologically active heterocycles, such as thiazolo[4,5-c]quinoline derivatives . Its synthesis typically involves refluxing precursor materials in acetic anhydride and acetic acid, followed by purification steps to isolate the thiol-containing product . The presence of both amino and thiol groups confers unique reactivity, enabling participation in nucleophilic substitutions, cyclization reactions, and metal-catalyzed coupling processes.
Properties
CAS No. |
109543-48-8 |
|---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-amino-1H-quinoline-4-thione |
InChI |
InChI=1S/C9H8N2S/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) |
InChI Key |
YJBLTYRYUXKJLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)C(=CN2)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C(=CN2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: The thiol group at C4 in 3-Aminoquinoline-4-thiol distinguishes it from chloro- or methoxy-substituted analogues (e.g., 4k, 23). This group enhances nucleophilicity, enabling cyclization to form fused heterocycles (e.g., thiazoloquinolines) . 4-Aminoquinolines (e.g., antimalarial drugs) prioritize amino groups at C4, which are critical for target binding, whereas 3-amino substitution (as in this compound) alters electronic properties and limits direct pharmacological overlap .
Synthetic Methodologies: Metal-catalyzed cross-coupling (e.g., Pd-based catalysts in 4k synthesis ) contrasts with nucleophilic substitution (e.g., K₂CO₃/DMF conditions for 23 ). The former is advantageous for aryl-aryl bond formation, while the latter suits sulfur-based substitutions. this compound’s synthesis avoids transition metals, relying instead on acid-mediated cyclization, which simplifies purification but may limit scalability .
Functional and Pharmacological Differences
- This compound: Primarily a synthetic intermediate; its thiol group facilitates heterocycle formation (e.g., thiazolo derivatives) but lacks direct therapeutic data .
- 4-Aminoquinolines: Clinically validated for antimalarial activity; C4-amino and C7-chloro groups are essential for targeting heme detoxification pathways .
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